molecular formula C18H11BrFN7O B267925 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267925
M. Wt: 440.2 g/mol
InChI Key: OHORSMSSSLHBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BFT or BFPPT, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it has been suggested that 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may act as a DNA intercalator, which can lead to DNA damage and cell death. 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have several biochemical and physiological effects. In vitro studies have shown that 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can induce apoptosis in cancer cells. 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its unique structure, which makes it a promising candidate for various research studies. 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is also relatively easy to synthesize, which makes it accessible to researchers. However, the limitations of using 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One potential direction is to investigate the use of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as a building block for the synthesis of new materials with unique properties. Another direction is to further explore the potential of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as an anticancer agent and to investigate its mechanism of action in more detail. Additionally, the use of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the treatment of inflammatory diseases may also be an area of future research.

Synthesis Methods

The synthesis of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials used in the synthesis of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are 4-bromophenylboronic acid and 4-fluorophenylboronic acid. These materials are reacted with 2,4,5,6,7,11,12-heptazatrien-1,3,9-triamine in the presence of a palladium catalyst to form 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. The yield of 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.

Scientific Research Applications

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have potential applications in various scientific research areas, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been investigated for its potential as an anticancer agent. In organic chemistry, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its reactivity in various reactions, such as Suzuki-Miyaura cross-coupling reactions. In materials science, 10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been explored for its potential as a building block for the synthesis of new materials.

properties

Product Name

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C18H11BrFN7O

Molecular Weight

440.2 g/mol

IUPAC Name

10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11BrFN7O/c19-11-5-1-9(2-6-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-3-7-12(20)8-4-10/h1-8,16,25-26H

InChI Key

OHORSMSSSLHBND-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)F

SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)F

Canonical SMILES

C1=CC(=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)F

Origin of Product

United States

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